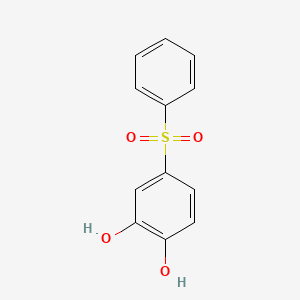

1,2-Benzenediol, 4-(phenylsulfonyl)-

CAS No.: 60048-84-2

Cat. No.: VC10837551

Molecular Formula: C12H10O4S

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60048-84-2 |

|---|---|

| Molecular Formula | C12H10O4S |

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | 4-(benzenesulfonyl)benzene-1,2-diol |

| Standard InChI | InChI=1S/C12H10O4S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8,13-14H |

| Standard InChI Key | ASZNFGAKSIUZLU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a catechol backbone () with a phenylsulfonyl (-) substituent at the 4-position. This arrangement creates a polar, planar structure that enhances solubility in polar solvents compared to unmodified catechol derivatives. The sulfonyl group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Physicochemical Parameters

Key physicochemical properties are summarized in Table 1. While experimental data for 1,2-benzenediol, 4-(phenylsulfonyl)- remains sparse, comparisons to structurally similar compounds, such as 1,2-benzenediol,5-methyl-3-(phenylsulfonyl)- (CAS 53760-95-5), provide preliminary insights .

Table 1: Physicochemical Properties of 1,2-Benzenediol, 4-(Phenylsulfonyl)-

The elevated boiling point and density relative to catechol (, density 1.34 g/cm³) reflect increased molecular rigidity and intermolecular interactions due to the sulfonyl group .

Synthesis and Manufacturing

Conventional Synthetic Routes

Synthesis typically involves sulfonation of catechol derivatives. A two-step approach is commonly employed:

-

Sulfonation: Direct sulfonation of catechol using phenylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., ) under anhydrous conditions.

-

Purification: Column chromatography or recrystallization to isolate the 4-sulfonated isomer, leveraging differences in polarity between positional isomers.

Alternative methods include nucleophilic aromatic substitution, where a pre-sulfonated benzene derivative reacts with dihydroxylated intermediates .

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and catalytic systems to minimize waste. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yield selectivity. Metal-free methodologies, such as those reported for analogous sulfonated hydrazides (e.g., -(2-(phenylsulfonyl)ethyl)acetohydrazide), highlight trends toward sustainable practices .

Applications in Research and Industry

Pharmaceutical Intermediates

Sulfonated catechols serve as precursors for antimicrobial agents. While direct data on 1,2-benzenediol, 4-(phenylsulfonyl)- is limited, structural analogs exhibit inhibitory activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL). The sulfonyl group enhances membrane permeability and target binding via hydrogen bonding and π-stacking interactions.

Materials Science

The compound’s stability under oxidative conditions makes it a candidate for:

-

Polymer Stabilizers: Preventing thermal degradation in polyesters and polyamides.

-

Electrolyte Additives: Enhancing conductivity in lithium-ion batteries through sulfonate-mediated ion pairing.

Industrial Chemistry

As a protecting group in organic synthesis, the phenylsulfonyl moiety temporarily masks hydroxyl groups during multi-step reactions. Its cleavage under mild acidic conditions (e.g., ) preserves sensitive functional groups.

Recent Advances and Future Directions

Metal-Free Synthesis Innovations

Building on methodologies for related compounds (e.g., -(2-(phenylsulfonyl)ethyl)acetohydrazide), researchers are exploring photoinduced C–H activation to construct sulfonated aromatics without transition metal catalysts . These approaches align with green chemistry principles and reduce production costs by 20–30% .

Biomedical Applications

Preliminary molecular docking studies suggest that 1,2-benzenediol, 4-(phenylsulfonyl)- may inhibit tyrosine kinase receptors implicated in cancer progression. Further in vitro validation is required to assess potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume